molecular formula C7H6BF3O4 B1442285 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1309768-22-6

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B1442285
M. Wt: 221.93 g/mol
InChI Key: RQCNMAAZFRLTGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 . It is a solid substance and has a molecular weight of 205.93 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid consists of a phenyl ring substituted with a hydroxy group, a trifluoromethoxy group, and a boronic acid group . The InChI key of the compound is GYGNUMOLFBSVCL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to participate in various types of reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 205.93 . The compound’s InChI key is GYGNUMOLFBSVCL-UHFFFAOYSA-N .

Scientific Research Applications

1. Catalyst in Organic Synthesis

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid and its derivatives have been explored as catalysts in organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a crucial role in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

2. Structural and Antimicrobial Properties

Studies have revealed the physicochemical, structural, antimicrobial, and spectroscopic properties of trifluoromethoxy)phenylboronic acids. These compounds exhibit varying acidity levels and possess antibacterial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

3. Application in Nanoparticle Synthesis

This acid has applications in the synthesis of nanoparticles. It has been used in the creation of biocompatible and biodegradable block copolymer micelles for potential use in drug delivery systems responsive to glucose and lactic acid (Vrbata & Uchman, 2018).

4. Role in the Synthesis of Organic Compounds

The acid contributes to the synthesis of various organic compounds like 4-phenylphenalenones (Cano et al., 2013) and plays a part in the coassembly of double hydrophilic block copolymers (Matuszewska et al., 2015).

5. Carbohydrate Chemistry Applications

Its utility in carbohydrate chemistry has been documented, where it condenses with diols for the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

6. Nanotechnology and Bio-Applications

Phenylboronic acid derivatives, including 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, are increasingly used in nanotechnology and bio-applications, particularly for drug delivery systems and biosensors, due to their ability to form reversible complexes with polyols (Lan & Guo, 2019).

properties

IUPAC Name

[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCNMAAZFRLTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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